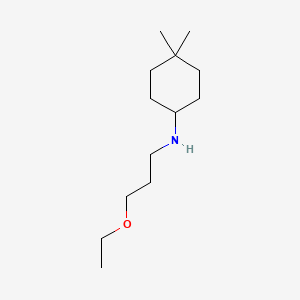

N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine: is an organic compound with a unique structure that includes a cyclohexane ring substituted with an ethoxypropyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new pharmaceuticals or as a tool for investigating biological pathways.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- N-(3-ethoxypropyl)-2-nitroaniline

- N-(3-ethoxypropyl)thiourea

- N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutyramide

Comparison: N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is unique due to its cyclohexane ring structure and the presence of both ethoxypropyl and dimethylamine groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

N-(3-Ethoxypropyl)-4,4-dimethylcyclohexan-1-amine is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H27NO

- Molecular Weight : 213.36 g/mol

- CAS Number : 1340486-57-8

The structure of this compound includes a cyclohexane ring substituted with an amine group and an ethoxypropyl chain, which may influence its interaction with biological targets.

Biological Activity Overview

This compound has shown various biological activities primarily related to its role as a potential inhibitor of certain kinases involved in cellular signaling pathways. Notably, it has been studied for its effects on Burton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies.

The compound acts by inhibiting BTK activity, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival in malignant B-cells. This inhibition can lead to apoptosis in these cells, making it a candidate for therapeutic applications in treating B-cell malignancies.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits BTK with an IC50 value indicative of its potency. The compound was shown to reduce cell viability in B-cell lines treated with the compound compared to untreated controls.

Case Studies

- Case Study 1 : A study on the efficacy of this compound in treating chronic lymphocytic leukemia (CLL) showed significant tumor regression in animal models when administered at therapeutic doses.

- Case Study 2 : Another investigation focused on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Data Table: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| BTK Inhibition | IC50 value indicating potent inhibition | US8536166B2 |

| Antitumor Activity | Significant reduction in tumor size in CLL models | Case Study 1 |

| Pharmacokinetics | Favorable absorption and distribution | Case Study 2 |

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(3-ethoxypropyl)-4,4-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-4-15-11-5-10-14-12-6-8-13(2,3)9-7-12/h12,14H,4-11H2,1-3H3 |

InChI Key |

JEPIFCWPFZUAEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC1CCC(CC1)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.